molecular formula C23H22ClFN2O4S2 B12494386 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12494386
M. Wt: 509.0 g/mol
InChI Key: OSPBGPXPDLXQJL-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including sulfanyl, sulfonyl, and methoxy groups

Preparation Methods

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves several steps. Starting from 4-chlorobenzoic acid, the compound undergoes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds. These intermediates are then subjected to further reactions, including nucleophilic attacks and sulfonylation, to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves interactions with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds include:

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22ClFN2O4S2

Molecular Weight

509.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C23H22ClFN2O4S2/c1-31-20-8-6-19(7-9-20)27(33(29,30)22-12-4-18(25)5-13-22)16-23(28)26-14-15-32-21-10-2-17(24)3-11-21/h2-13H,14-16H2,1H3,(H,26,28)

InChI Key

OSPBGPXPDLXQJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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